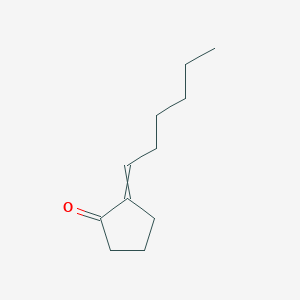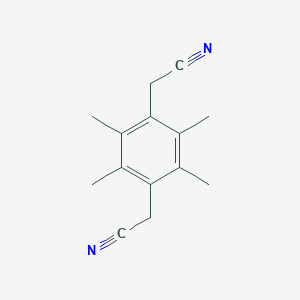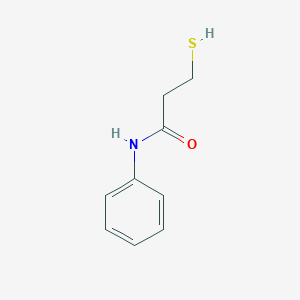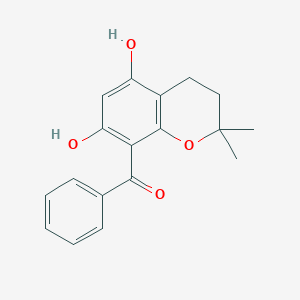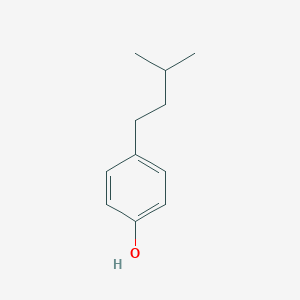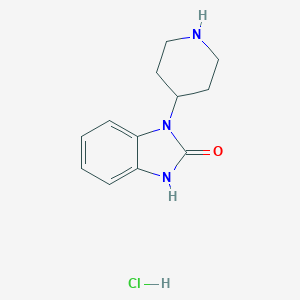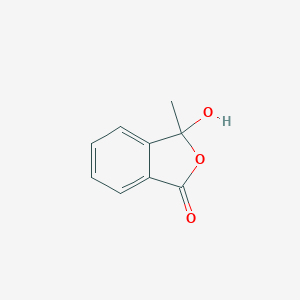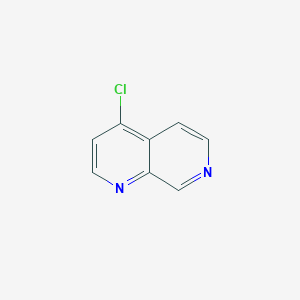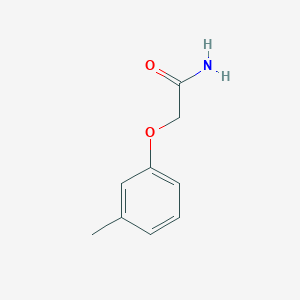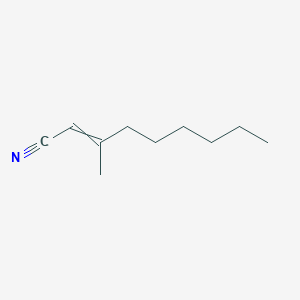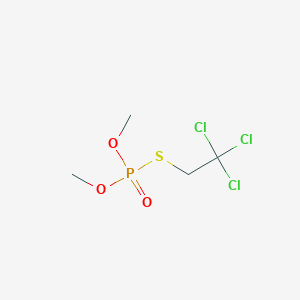
O,O-Dimethyl S-(2,2,2-trichloroethyl) phosphorothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O-Dimethyl S-(2,2,2-trichloroethyl) phosphorothioate, commonly known as Dicrotophos, is an organophosphate insecticide that is widely used in agriculture to control pests. It is a colorless, odorless, and highly toxic liquid that can cause severe health problems if ingested or inhaled. Despite its toxic nature, Dicrotophos is still used extensively in many countries due to its effectiveness in controlling pests.
作用機序
Dicrotophos works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other animals. This leads to the accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately results in paralysis and death.
生化学的および生理学的効果
Dicrotophos can have a range of biochemical and physiological effects on both target and non-target organisms. In insects, it can cause muscle tremors, paralysis, and death. In mammals, it can cause respiratory distress, seizures, and even death in severe cases. It can also have long-term effects on the nervous system, leading to chronic health problems.
実験室実験の利点と制限
Dicrotophos is commonly used in laboratory experiments to study the effects of organophosphate insecticides on various organisms. Its advantages include its high potency and effectiveness in controlling pests, as well as its ability to be easily synthesized and purified. However, its limitations include its high toxicity and potential for long-term effects on the environment and non-target organisms.
将来の方向性
There are several future directions for research on Dicrotophos and other organophosphate insecticides. These include developing more environmentally friendly alternatives to Dicrotophos, studying the long-term effects of exposure to these chemicals on human health, and developing new methods for controlling pests that do not rely on toxic chemicals. Additionally, research is needed to better understand the mechanisms of action of these chemicals and their effects on non-target organisms.
合成法
Dicrotophos can be synthesized by reacting O,O-dimethyl phosphorodithioate with 2,2,2-trichloroethanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of Dicrotophos, which can then be purified and used as an insecticide.
科学的研究の応用
Dicrotophos has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been shown to be highly effective in controlling a wide range of pests, including aphids, thrips, and mites. However, it is also highly toxic to non-target organisms such as bees, birds, and fish, and can have long-lasting effects on the environment.
特性
CAS番号 |
1886-01-7 |
|---|---|
製品名 |
O,O-Dimethyl S-(2,2,2-trichloroethyl) phosphorothioate |
分子式 |
C4H8Cl3O3PS |
分子量 |
273.5 g/mol |
IUPAC名 |
1,1,1-trichloro-2-dimethoxyphosphorylsulfanylethane |
InChI |
InChI=1S/C4H8Cl3O3PS/c1-9-11(8,10-2)12-3-4(5,6)7/h3H2,1-2H3 |
InChIキー |
GNKLHIRYOZCFMO-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SCC(Cl)(Cl)Cl |
正規SMILES |
COP(=O)(OC)SCC(Cl)(Cl)Cl |
その他のCAS番号 |
1886-01-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



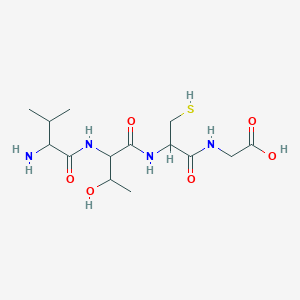
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
